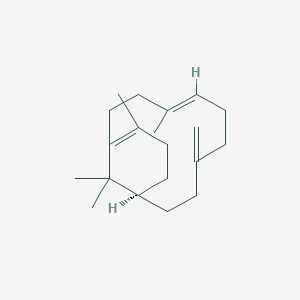
(1R,7E,11Z)-(-)-verticilla-4(20),7,11-triene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R,7E,11Z)-(-)-verticilla-4(20),7,11-triene is a natural product found in Bursera kerberi with data available.
Scientific Research Applications
Isolation and Structural Analysis
- The compound (1R,7E,11Z)-(-)-verticilla-4(20),7,11-triene has been isolated from various natural sources, including the stems of Bursera suntui and Bursera kerberi. These studies provide insights into the structural and stereochemical characteristics of this compound, elucidated through NMR and other spectroscopic techniques. These findings contribute significantly to our understanding of the natural occurrence and structural diversity of verticillane derivatives (Hernández-Hernández et al., 2005).
Biogenetic Relationships
- Research exploring the Wagner-Meerwein rearrangement of epimeric verticillols, which includes derivatives of verticilla-4(20),7,11-triene, has provided valuable insights into the biogenetic relationships between different classes of diterpenes. These studies contribute to our understanding of the biosynthetic pathways and the transformation processes of verticillane and phomactane diterpenes (Del Río-Chávez et al., 2019).
Chemical Constituent Analysis
- The essential oil of Boswellia carterii resinoid (olibanum) has been analyzed, leading to the identification of (1R,7E,11Z)-(-)-verticilla-4(20),7,11-triene as a new verticillane-type diterpene. Such studies highlight the compound's role as a chemical constituent in essential oils, contributing to the aroma profile and potential therapeutic properties of the oil (Basar, Koch, & König, 2001).
properties
Molecular Formula |
C20H32 |
|---|---|
Molecular Weight |
272.5 g/mol |
IUPAC Name |
(4E,11R)-4,14,15,15-tetramethyl-8-methylidenebicyclo[9.3.1]pentadeca-1(14),4-diene |
InChI |
InChI=1S/C20H32/c1-15-7-6-8-16(2)10-14-19-17(3)11-13-18(12-9-15)20(19,4)5/h8,18H,1,6-7,9-14H2,2-5H3/b16-8+/t18-/m1/s1 |
InChI Key |
SNPPNYAGNBWZCL-XSZFBFBBSA-N |
Isomeric SMILES |
C/C/1=C\CCC(=C)CC[C@@H]2CCC(=C(C2(C)C)CC1)C |
SMILES |
CC1=CCCC(=C)CCC2CCC(=C(C2(C)C)CC1)C |
Canonical SMILES |
CC1=CCCC(=C)CCC2CCC(=C(C2(C)C)CC1)C |
synonyms |
verticilla-4(20),7,11-triene |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(1S,3R,8R,11R,12S,15R,16R)-15-[(2R)-5-hydroxy-6-methylhept-6-en-2-yl]-7,7,12,16-tetramethylpentacyclo[9.7.0.01,3.03,8.012,16]octadecan-6-one](/img/structure/B1252522.png)
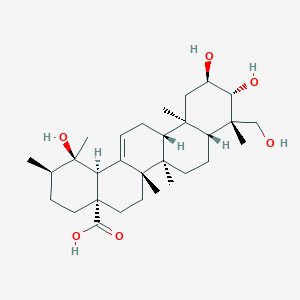

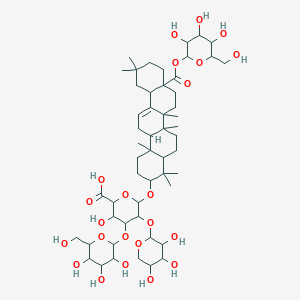
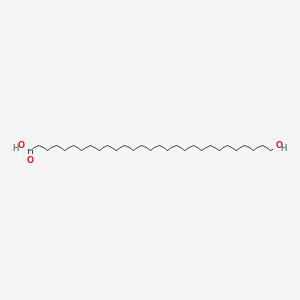

![4-Thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid, 6-[(1R)-1-hydroxyethyl]-7-oxo-3-(3-pyridinyl)-, (5R,6S)-](/img/structure/B1252530.png)

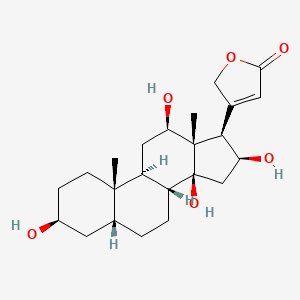
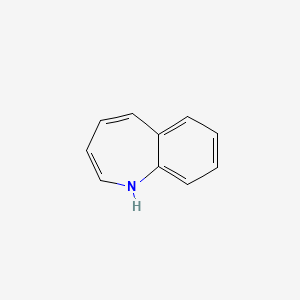
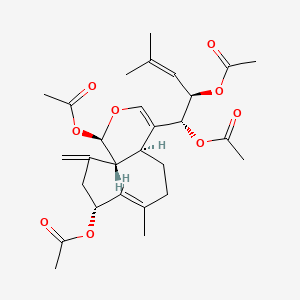

![(4aalpha,8abeta)-8beta-[(2,6,6-Trimethyl-5beta-chlorotetrahydro-2H-pyran)-2alpha-yl]-1alpha,5alpha-diisocyano-2,5-dimethyldecahydronaphthalen-2beta-ol](/img/structure/B1252542.png)
